molecular formula C7H6BrN3 B13472340 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13472340
M. Wt: 212.05 g/mol
InChI Key: PSEFYBYLJSKMCD-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, with a bromine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-4-methylpyrazole with suitable reagents to form the desired pyrazolo[1,5-a]pyrazine structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives with different substituents at the 3- and 4-positions. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-4-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-5-7-6(8)4-10-11(7)3-2-9-5/h2-4H,1H3

InChI Key

PSEFYBYLJSKMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=C(C=N2)Br

Origin of Product

United States

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